molecular formula C28H17B B1380942 9-Bromo-10-(9-phenanthryl)anthracene CAS No. 845457-53-6

9-Bromo-10-(9-phenanthryl)anthracene

Cat. No. B1380942
M. Wt: 433.3 g/mol
InChI Key: OBIXPXSRUDGFLE-UHFFFAOYSA-N
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Description

“9-Bromo-10-(9-phenanthryl)anthracene” is a chemical compound with the molecular formula C28H17Br . It is a solid substance that appears as a light yellow to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular structure of “9-Bromo-10-(9-phenanthryl)anthracene” consists of a bromine atom attached to the 9th carbon of an anthracene molecule, which is further substituted at the 10th position by a phenanthryl group . More detailed structural analysis would require specific spectroscopic data.


Physical And Chemical Properties Analysis

“9-Bromo-10-(9-phenanthryl)anthracene” is a solid at 20°C . It has a molecular weight of 433.35 . The compound appears as a light yellow to yellow to green powder or crystal . It has a melting point range of 231.0 to 236.0°C .

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically Organic Chemistry and Photophysics .

Application Summary

Anthracene-based derivatives, including 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9, 10-bis(phenylethynyl)anthracene, were synthesized and their photophysical properties were studied .

Methods of Application

These compounds were synthesized by the Suzuki/Sonogashira cross-coupling reactions . They were characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .

Results or Outcomes

The compounds exhibited high thermal stability and blue emission with a high quantum yield . Different substituents strongly affected the optical properties .

Triplet-Triplet Annihilation Photon Upconversion

Specific Scientific Field

Chemistry, specifically Photochemistry .

Application Summary

9,10-disubstituted anthracene chromophores were used in applications such as OLEDs and triplet–triplet annihilation upconversion .

Methods of Application

The study involved the synthesis of eight anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups .

Organic Light Emitting Diodes (OLEDs)

Specific Scientific Field

Chemistry, specifically Materials Science .

Application Summary

Anthracene-based molecules are commonly used in applications such as OLEDs . These blue emitting chromophores are plentiful in a variety of fields .

Methods of Application

The study involved the synthesis of anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups .

Proteomics Research

Specific Scientific Field

Biology, specifically Proteomics .

Application Summary

9-Bromo-10-phenylanthracene is an anthracene compound used for proteomics research .

Methods of Application

The specific methods of application in proteomics research are not detailed in the source .

Results or Outcomes

The specific results or outcomes of its use in proteomics research are not detailed in the source .

Photon-Upconversion Through Triplet–Triplet Annihilation

Specific Scientific Field

Chemistry, specifically Photochemistry .

Application Summary

Anthracene derivatives have been used in photon-upconversion through triplet–triplet annihilation . This process is used to convert two low energy photons into one high energy photon .

Methods of Application

The green glowstick dye 9,10-(bisphenylethynyl)anthracene (BPEA) and its derivatives have shown great promise in solution-based UC applications .

Results or Outcomes

The specific results or outcomes of its use in photon-upconversion through triplet–triplet annihilation are not detailed in the source .

Organic Field-Effect Transistors (OFETs)

Specific Scientific Field

Chemistry, specifically Materials Science .

Application Summary

Anthracene derivatives have been used in the development of organic field-effect transistors (OFETs) .

Methods of Application

The specific methods of application in OFETs are not detailed in the source .

Results or Outcomes

The specific results or outcomes of its use in OFETs are not detailed in the source .

properties

IUPAC Name

9-bromo-10-phenanthren-9-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXPXSRUDGFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-10-(9-phenanthryl)anthracene

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